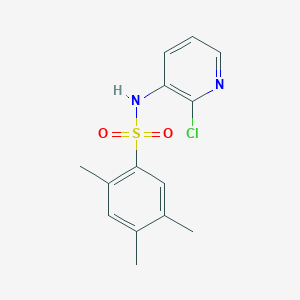![molecular formula C22H19FN2O4S B12266049 2-[(4-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B12266049.png)
2-[(4-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of fluorophenyl and methoxyphenyl groups attached to a benzothiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, triethylamine, and various aromatic compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(4-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-[(4-Fluorophenyl)amino]methylphenol
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives .
Uniqueness
What sets 2-[(4-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one apart is its unique combination of fluorophenyl and methoxyphenyl groups, which confer specific electronic and steric properties. These properties can enhance its binding affinity to biological targets and its stability under various conditions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H19FN2O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C22H19FN2O4S/c1-29-19-12-8-16(9-13-19)14-24-20-4-2-3-5-21(20)30(27,28)25(22(24)26)15-17-6-10-18(23)11-7-17/h2-13H,14-15H2,1H3 |
InChI Key |
VEACUBBQLHTNAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12265972.png)
![4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B12265973.png)
![N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265976.png)
![N-(2-chlorophenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12265978.png)
![N-methyl-N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12265994.png)
![4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine](/img/structure/B12265998.png)
![N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B12266000.png)
![2-(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12266008.png)
![4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B12266016.png)
![7-Fluoro-3-{[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12266021.png)
![N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B12266028.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline-3-carbonitrile](/img/structure/B12266039.png)
![3-methyl-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12266056.png)
